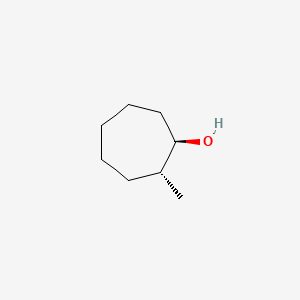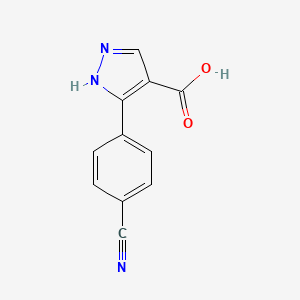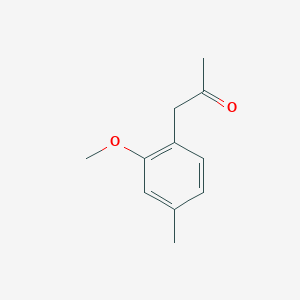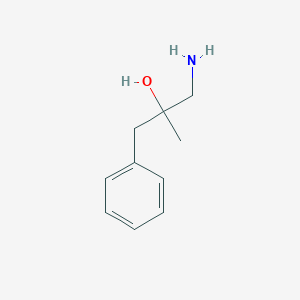
1-Amino-2-methyl-3-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methyl-3-phenylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetone with methylamine, followed by reduction. Another method includes the use of transaminases for the asymmetric synthesis of enantiopure derivatives .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of the corresponding ketone or aldehyde precursors. The use of immobilized whole-cell biocatalysts with transaminase activity has also been reported for the efficient synthesis of enantiopure forms .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-methyl-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of phenylacetone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or ether derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-methyl-3-phenylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methyl-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its interaction with receptors and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Phenylacetone: A precursor in the synthesis of amphetamines.
Aminomethyl propanol: An amino alcohol used in cosmetics and pharmaceuticals.
3-(Methylamino)-1-phenylpropan-1-ol: A related compound with similar structural features.
Uniqueness: 1-Amino-2-methyl-3-phenylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-amino-2-methyl-3-phenylpropan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 |
Clave InChI |
MYIDOVXXLFOIOH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


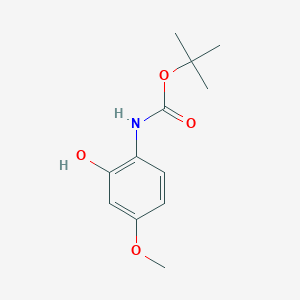
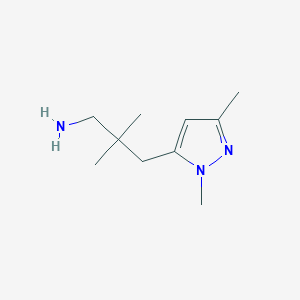
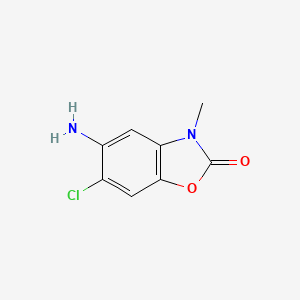

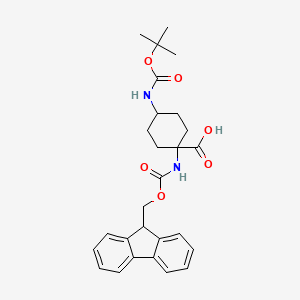
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
